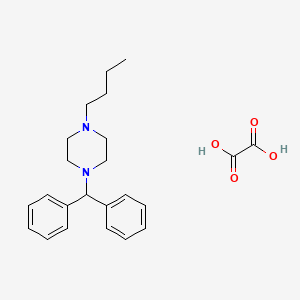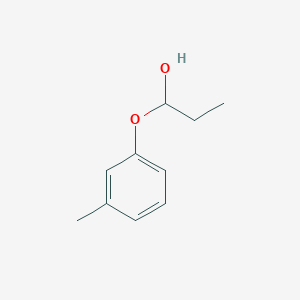
1-(3-Methylphenoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenoxy)propan-1-ol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a phenoxy group attached to a propanol chain, with a methyl group at the meta position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with epichlorohydrin in the presence of a base, followed by the reduction of the resulting epoxide with a suitable reducing agent such as lithium aluminum hydride . Another method includes the Williamson ether synthesis, where 3-methylphenol reacts with 1-chloropropan-2-ol in the presence of a strong base like sodium hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: 3-Methylphenoxypropanal, 3-Methylphenoxypropanoic acid.
Reduction: 3-Methylphenoxypropane.
Substitution: Various substituted phenoxypropanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Methylphenoxy)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Phenoxypropan-2-ol: Similar structure but lacks the methyl group on the phenyl ring.
3-Methylphenol: Lacks the propanol chain.
1-(4-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group at the para position.
Uniqueness: 1-(3-Methylphenoxy)propan-1-ol is unique due to the presence of the methyl group at the meta position, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
89360-42-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(3-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3 |
Clé InChI |
HAVRFPKUVJJVCT-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)

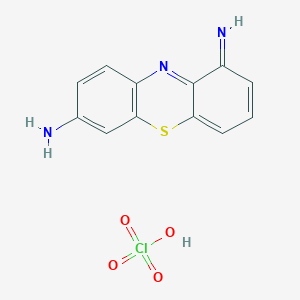
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)

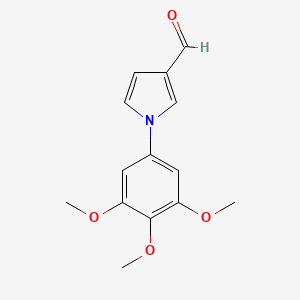
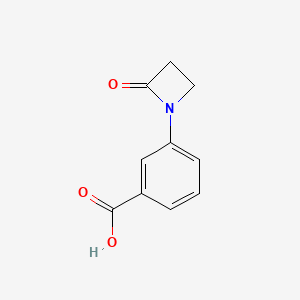
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

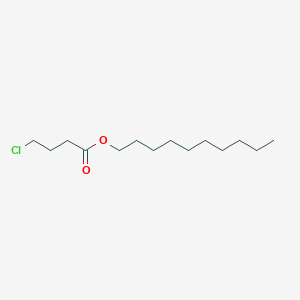
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
